![molecular formula C19H25NO2 B12598977 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol CAS No. 650598-86-0](/img/structure/B12598977.png)
3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group attached to a propanol backbone, with an aminoethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1-phenylethylamine and 3-chloropropanol.
Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where 4-bromo-1-phenylethylamine reacts with 3-chloropropanol in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Sodium hydroxide, various nucleophiles, in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxypropanolamines.
Wissenschaftliche Forschungsanwendungen
3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-2-ol: Similar structure with a hydroxyl group at the second carbon of the propanol chain.
3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}butan-1-ol: Similar structure with an extended carbon chain.
Uniqueness
3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
650598-86-0 |
|---|---|
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-[4-[(1S)-1-[[(1S)-1-phenylethyl]amino]ethyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C19H25NO2/c1-15(17-7-4-3-5-8-17)20-16(2)18-9-11-19(12-10-18)22-14-6-13-21/h3-5,7-12,15-16,20-21H,6,13-14H2,1-2H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
RDQYXWLVPOHJAV-HOTGVXAUSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=C(C=C2)OCCCO |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
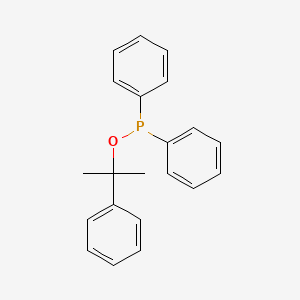
![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
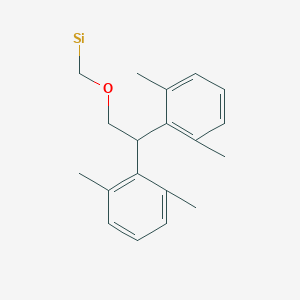
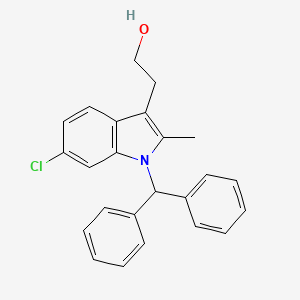
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
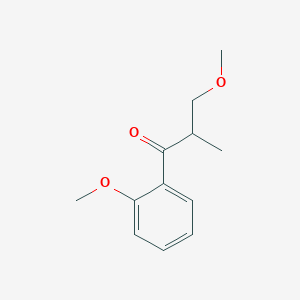
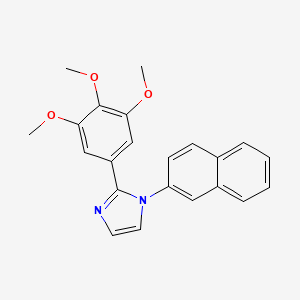


![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
